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Introduction

Nucleolin (NCL) is a multifunctional protein primarily located in the nucleolus, but also found in
the nucleoplasm, cytoplasm, and on the cell surface.[1][2][3] Its overexpression on the plasma
membrane of many tumor cells has made it a significant target for cancer diagnosis and
therapy.[4][3][5] The AS1411 aptamer, a 26-base guanine-rich oligodeoxyribonucleotide, has
emerged as a powerful tool for targeting nucleolin.[4][3] AS1411 folds into a stable G-
gquadruplex structure that specifically binds to nucleolin, enabling the visualization and targeting
of cancer cells.[4][3][5] Unlike antibodies, AS1411 can be used to recognize nucleolin without
cell permeabilization, offering a significant advantage for studying cell surface nucleolin and its
dynamics.[1][2] This document provides detailed application notes and protocols for the use of
AS1411 in visualizing nucleolin in cells.

Principle of AS1411-Mediated Nucleolin
Visualization
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AS1411 functions as a high-affinity ligand for nucleolin. When conjugated with a fluorescent
marker, AS1411 allows for the direct visualization of nucleolin distribution and expression levels
within cells. The process involves the binding of the fluorescently labeled AS1411 to nucleolin
on the cell surface, followed by internalization, which allows for the imaging of both membrane-
bound and intracellular nucleolin.[4][3] This specific interaction provides a robust method to

distinguish cancer cells, which typically have higher surface nucleolin expression, from normal
cells.[1][5]

Data Presentation

Table 1: Binding Affinity of AS1411 and its Derivatives to
Nucleolin

) Apparent
Target Protein ) o
Aptamer Dissociation Reference

Domain
Constant (KD)
] Not specified in the
AS1411 Nucleolin (NCL) )
provided text
Cy5-AT14 NCL RBD1,2 46 x10-9M [6]
Cy5-AT14-T2 NCL RBD1,2 0.01 x 10-9 M [6]

This table summarizes the binding affinities of AS1411 derivatives to the RNA-binding domains
(RBD) of nucleolin. Lower KD values indicate higher binding affinity.

Table 2: Quantitative Analysis of AS1411-Nucleolin
Interaction
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Parameter Value/Observation Cell Type Reference

Increase in
fluorescence at -

) ] 3-fold Not specified [3]
saturation with

AS1411-N6 derivative

Surface potential
decrement after

) ) 11.7 mV Lung cancer cells
aptamer interaction

(AS1411)

Surface potential
decrement after

) ) 24.4 mV Lung cancer cells [7]
aptamer interaction

(9FU-AS1411)

Half-maximal

inhibitory

concentration (IC50) 0.9 uM MCF-7 cells [8]
of C4 (AS1411-

PROTAC)

This table presents various quantitative measurements related to the interaction of AS1411 and
its derivatives with cells, highlighting the potential for quantitative analysis of nucleolin
expression.

Experimental Protocols

Protocol 1: Fluorescence Microscopy for Nucleolin
Visualization

This protocol details the steps for visualizing nucleolin in adherent cells using fluorescently
labeled AS1411.

Materials:

o Adherent cells (e.g., cancer cell line like MCF-7 or HeLa, and a normal cell line for
comparison)
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e Cell culture medium and supplements

o Phosphate-buffered saline (PBS)

e Fluorescently labeled AS1411 (e.g., 6-FAM or Cy5 labeled)

 Fixative solution (e.g., 4% formaldehyde or paraformaldehyde in PBS)
e Mounting medium with DAPI (for nuclear counterstaining)

e Glass coverslips

o 6-well or 12-well plates

o Fluorescence microscope

Procedure:

o Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that
will result in 50-70% confluency on the day of the experiment. Culture overnight at 37°C in a
humidified incubator with 5% CO2.

e AS1411 Incubation: Prepare a working solution of fluorescently labeled AS1411 in cell
culture medium at a final concentration of 1-10 pM.

* Remove the culture medium from the cells and wash once with pre-warmed PBS.
e Add the AS1411-containing medium to the cells and incubate for 1-2 hours at 37°C.[9]

e Washing: Remove the AS1411 solution and wash the cells three times with PBS to remove
unbound aptamer.

» Fixation: Fix the cells by incubating with 4% formaldehyde solution for 15-20 minutes at room
temperature.[10]

e Washing: Wash the cells three times with PBS.
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e Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides
using a mounting medium containing DAPI.

e Imaging: Visualize the cells using a fluorescence microscope. Use the appropriate filter sets
for the chosen fluorophore (e.g., FITC for 6-FAM, Cy5 for Cy5) and DAPI. Capture images of
both the fluorescently labeled AS1411 and the DAPI-stained nuclei.

Protocol 2: Flow Cytometry for Quantifying Nucleolin
Expression

This protocol allows for the quantitative analysis of cell surface nucleolin expression using
fluorescently labeled AS1411.

Materials:

Suspension or trypsinized adherent cells

 Cell culture medium

» Phosphate-buffered saline (PBS) supplemented with 2% Fetal Bovine Serum (FACS buffer)
e Fluorescently labeled AS1411

o Propidium lodide (P1) or other viability dye (optional)

e Flow cytometer

Procedure:

o Cell Preparation: Harvest cells and wash them once with cold PBS. Resuspend the cells in
cold FACS buffer to a concentration of 1x10"6 cells/mL.

e AS1411 Incubation: Add fluorescently labeled AS1411 to the cell suspension at a final
concentration of 1-10 pM. Incubate on ice for 30-60 minutes, protected from light.

e Washing: Wash the cells three times with cold FACS buffer by centrifuging at 300 x g for 5
minutes and resuspending the pellet.
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» Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer for
flow cytometry analysis.

 Viability Staining (Optional): If desired, add a viability dye such as Propidium lodide (PI) to
distinguish live from dead cells.

e Analysis: Analyze the cells on a flow cytometer using the appropriate laser and filter for the
chosen fluorophore. Collect data from at least 10,000 events per sample.[11] The mean
fluorescence intensity will correlate with the level of cell surface nucleolin.
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Caption: AS1411 binding to cell surface nucleolin and subsequent internalization pathway.
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Caption: General experimental workflow for nucleolin visualization using AS1411.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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